N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is a compound that has gained interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide typically involves a multi-step process. Key steps include:
Cyclopropylation: : This step introduces the cyclopropyl group to the pyrazole ring. Reagents like cyclopropyl bromide in the presence of a strong base are often used.
Trifluoromethylation: : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide.
Sulfonamide Formation: : The final step involves forming the sulfonamide by reacting the intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound involves optimizing these synthetic routes for scale-up, ensuring high yield and purity. Process intensification strategies, such as continuous flow reactions and advanced purification techniques, are often employed.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: : With reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions with halides or other nucleophiles.
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halides in the presence of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: Depending on the reaction type, major products include oxidized forms, reduced forms with different functional groups, and substituted derivatives with varied substituents.
Scientific Research Applications
Chemistry: In chemistry, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is studied for its reactivity and potential as a building block in the synthesis of complex molecules.
Biology: In biological research, this compound's interactions with enzymes and receptors are of particular interest, potentially leading to the development of novel bioactive molecules.
Medicine: In medicine, the compound is explored for its potential therapeutic effects, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: Industrial applications include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. These can include:
Enzyme Inhibition: : Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: : Interacting with cell surface or intracellular receptors, altering signaling pathways.
Comparison with Similar Compounds
Similar Compounds:
N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide: : Lacks the trifluoromethyl group, affecting its reactivity and biological activity.
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzenesulfonamide: : Substituting fluorine with chlorine changes its chemical properties.
Uniqueness: N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-difluorobenzenesulfonamide is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct reactivity and potential biological activities.
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F5N3O2S/c16-10-2-1-3-11(17)14(10)26(24,25)21-6-7-23-12(9-4-5-9)8-13(22-23)15(18,19)20/h1-3,8-9,21H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOIGDGSVBNNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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